molecular formula C18H14Cl2F3NO3 B4618875 4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate

4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate

Cat. No. B4618875
M. Wt: 420.2 g/mol
InChI Key: PWFHKFWOKPNGOW-UHFFFAOYSA-N
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Description

The compound of interest is part of a class of chemicals that are synthesized for various purposes, including but not limited to, studying their chemical behavior, potential biological activities, and material science applications. Its complex structure suggests potential for varied interactions and activities.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, such as the Knoevenagel condensation, under catalytic conditions. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized via the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions (Kumar et al., 2016).

Molecular Structure Analysis

Molecular and crystal structure analysis is crucial in understanding the compound's physical and chemical properties. Structural analysis is commonly carried out using X-ray diffraction studies, which reveal information about crystalline structures and molecular conformation (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. For example, the presence of chlorobenzyl and trifluoromethyl groups can affect the compound’s reactivity towards nucleophiles and electrophiles, potentially leading to a variety of chemical transformations, such as amidation reactions catalyzed by specific catalysts that are efficient for certain types of chemical bond formations (Wang et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antioxidant Activities: Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized and evaluated for its antimicrobial and antioxidant susceptibilities, showcasing potential utility in creating compounds with beneficial biological activities (Kumar et al., 2016).
  • Molecular Docking and Vibrational Studies: Research on derivatives of 4-oxobutanoic acid reveals insights into their structural, electronic, and optical characteristics, suggesting their potential in nonlinear optical materials and biological activities, supported by Auto-dock studies indicating inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Applications in Material Science and Chemistry

  • Electron-Rich Amino Heterocycles: Studies on the annulation of trifluoromethylpyridine ring to electron-rich amino heterocycles, proposing a method for regiospecific synthesis of CF3-containing fused pyridines, indicate potential applications in material science and organic synthesis (Volochnyuk et al., 2003).
  • Liquid-Crystalline Polymorphism: Research on azobenzene derivatives, including studies on the influence of terminal groups on liquid-crystalline polymorphism, showcases the role of such compounds in developing materials with specific mesophases and temperature ranges, useful in displays and sensors (Podruczna et al., 2014).

Environmental and Biological Implications

  • Degradation Pathways: A study on the metabolism of 4-chlorobiphenyl by Pseudomonas cepacia highlights a meta cleavage pathway for 4-chlorobenzoate, an intermediate in the bacterial degradation process. This research contributes to understanding the bioremediation potential of bacteria for chlorinated organic compounds (Arensdorf & Focht, 1995).

properties

IUPAC Name

(4-chlorophenyl)methyl 4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2F3NO3/c19-13-4-1-11(2-5-13)10-27-17(26)8-7-16(25)24-15-9-12(18(21,22)23)3-6-14(15)20/h1-6,9H,7-8,10H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFHKFWOKPNGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
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4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
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4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
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4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
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4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate
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4-chlorobenzyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate

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